1-[2-(4-Phenylphenoxy)ethyl]benzimidazole
Overview
Description
1-[2-(4-Phenylphenoxy)ethyl]benzimidazole is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological properties and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzimidazole core linked to a phenylphenoxyethyl group, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[2-(4-Phenylphenoxy)ethyl]benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization to introduce the phenylphenoxyethyl group. One common method involves the reaction of o-phenylenediamine with 4-phenylphenoxyacetaldehyde under acidic conditions to form the desired benzimidazole derivative. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-(4-Phenylphenoxy)ethyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or acetonitrile, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising biological activities, including antimicrobial, anticancer, and antiviral properties. Studies have demonstrated its effectiveness against various cancer cell lines and microbial strains.
Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of parasitic infections, cardiovascular diseases, and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Phenylphenoxy)ethyl]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can interact with DNA and RNA, affecting their replication and transcription processes.
Comparison with Similar Compounds
1-[2-(4-Phenylphenoxy)ethyl]benzimidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
2-(4-Chlorophenyl)benzimidazole: Exhibits potent antiproliferative and antimicrobial properties.
The uniqueness of this compound lies in its specific phenylphenoxyethyl group, which enhances its chemical stability and biological activity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1-[2-(4-phenylphenoxy)ethyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)24-15-14-23-16-22-20-8-4-5-9-21(20)23/h1-13,16H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXNGQNYULPODG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN3C=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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